molecular formula C25H14N2O2S B11525084 2,3-Diphenylimidazo[2,1-b]naphtho[2,3-d][1,3]thiazole-5,10-dione

2,3-Diphenylimidazo[2,1-b]naphtho[2,3-d][1,3]thiazole-5,10-dione

Cat. No.: B11525084
M. Wt: 406.5 g/mol
InChI Key: AVBRUKSEHDTGQL-UHFFFAOYSA-N
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Description

2,3-Diphenylimidazo[2,1-b]naphtho[2,3-d][1,3]thiazole-5,10-dione is a heterocyclic compound that features a unique structure combining imidazole, naphthoquinone, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenylimidazo[2,1-b]naphtho[2,3-d][1,3]thiazole-5,10-dione typically involves the reaction of 2,3-dibromo-1,4-naphthoquinone with 2-aminothiazole in the presence of sodium methoxide in methanol at 60°C for 3 hours. This reaction yields the desired compound in a 64% yield .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenylimidazo[2,1-b]naphtho[2,3-d][1,3]thiazole-5,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The compound can undergo nucleophilic substitution reactions at the bromine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted imidazo[2,1-b]naphtho[2,3-d][1,3]thiazole derivatives.

Mechanism of Action

The mechanism of action of 2,3-Diphenylimidazo[2,1-b]naphtho[2,3-d][1,3]thiazole-5,10-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, the compound has been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in angiogenesis and cancer progression . The inhibition of VEGFR2 disrupts the signaling pathways involved in tumor growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diphenylimidazo[2,1-b]naphtho[2,3-d][1,3]thiazole-5,10-dione is unique due to its combination of imidazole, naphthoquinone, and thiazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H14N2O2S

Molecular Weight

406.5 g/mol

IUPAC Name

12,13-diphenyl-16-thia-11,14-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1(10),3,5,7,12,14-hexaene-2,9-dione

InChI

InChI=1S/C25H14N2O2S/c28-22-17-13-7-8-14-18(17)23(29)24-21(22)27-20(16-11-5-2-6-12-16)19(26-25(27)30-24)15-9-3-1-4-10-15/h1-14H

InChI Key

AVBRUKSEHDTGQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C4=C(C(=O)C5=CC=CC=C5C4=O)SC3=N2)C6=CC=CC=C6

Origin of Product

United States

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